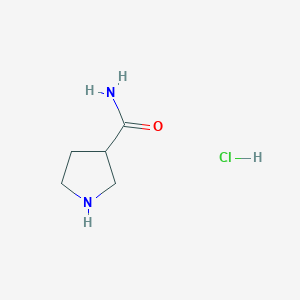

Clorhidrato de Pirrolidina-3-carboxamida

Descripción general

Descripción

Pyrrolidine-3-carboxamide hydrochloride is a chemical compound with the CAS Number: 644972-57-6 . It has a molecular weight of 150.61 . The IUPAC name for this compound is 3-pyrrolidinecarboxamide hydrochloride .

Synthesis Analysis

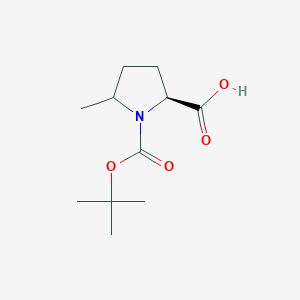

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, exploiting two similar synthetic pathways, both starting from catechol sulfate .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives have been employed in various chemical reactions. For instance, in 1971, chemists discovered a new asymmetric intramolecular aldol reaction catalyzed by the natural amino acid proline . This transformation is now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction .Physical and Chemical Properties Analysis

Pyrrolidine-3-carboxamide hydrochloride is a solid at room temperature . It is stored under an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Descubrimiento y Desarrollo de Fármacos

Los derivados de pirrolidina se utilizan ampliamente en la química medicinal para el desarrollo de nuevos agentes terapéuticos. El anillo de pirrolidina es una característica común en muchos compuestos biológicamente activos debido a su capacidad para explorar eficazmente el espacio farmacoforo, contribuir a la estereoquímica de la molécula y proporcionar una mayor cobertura tridimensional .

Síntesis Asimétrica

La estereogenicidad del anillo de pirrolidina lo convierte en un andamio valioso en la síntesis asimétrica. Puede conducir a diferentes perfiles biológicos de los candidatos a fármacos debido a los diferentes modos de unión a proteínas enantioselectivas. Esto es crucial en la producción de sustancias enantioméricamente puras, que son importantes en la industria farmacéutica .

Perfil de Actividad Biológica

Los alcaloides de pirrolidina han mostrado una gama de actividades biológicas, incluyendo antioxidante, antiinflamatoria, antibacteriana, antifúngica, antiparasitaria, antihelmíntica, anticancerígena, antihiperglucémica, protectora de órganos y neurofarmacológica. Estas propiedades hacen que el clorhidrato de pirrolidina-3-carboxamida sea un posible candidato para un mayor perfil de actividad biológica en farmacoterapia .

Organocatálisis

Los compuestos a base de pirrolidina también se utilizan como organocatalizadores debido a su capacidad para facilitar diversas reacciones químicas. Esta aplicación es significativa en el campo de la química verde, donde se prefiere el uso de catalizadores no metálicos por razones ambientales .

Estudios de Relación Estructura-Actividad (SAR)

La contribución del anillo de pirrolidina a la estereoquímica de las moléculas lo convierte en un tema interesante para los estudios SAR. Los investigadores pueden investigar cómo los diferentes sustituyentes en el anillo de pirrolidina afectan la actividad biológica del compuesto, lo cual es esencial para el diseño de fármacos .

Identificación de Compuestos Líderes

Debido a las diversas actividades biológicas de los alcaloides de pirrolidina, el this compound puede servir como un compuesto líder en el descubrimiento de fármacos. Se puede utilizar como punto de partida para la síntesis de nuevos compuestos con posibles efectos terapéuticos .

Mecanismo De Acción

Target of Action

Pyrrolidine-3-carboxamide hydrochloride is a compound that has been studied for its potential biological activities . .

Mode of Action

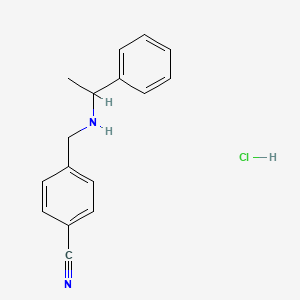

For instance, chiral pyrrolidines usually act by covalently binding a substrate and coordinating the second one through hydrogen bonds

Biochemical Pathways

Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules like pyrrolidine-3-carboxamide hydrochloride can be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

Direcciones Futuras

Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the exploration of pyrrolidine derivatives, including Pyrrolidine-3-carboxamide hydrochloride, is expected to continue, contributing to the discovery of potential therapeutic agents .

Análisis Bioquímico

Biochemical Properties

Pyrrolidine-3-carboxamide hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and stability. For instance, it has been shown to interact with histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), which are involved in gene expression regulation and cellular metabolism . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the target biomolecules.

Cellular Effects

Pyrrolidine-3-carboxamide hydrochloride exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptotic cell death in breast cancer cells by targeting specific signaling pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of Pyrrolidine-3-carboxamide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes such as HDAC2, inhibiting their activity and leading to alterations in histone acetylation patterns . This, in turn, affects the transcriptional regulation of genes involved in various cellular processes. Additionally, it can interact with other proteins and receptors, modulating their function and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrrolidine-3-carboxamide hydrochloride can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to Pyrrolidine-3-carboxamide hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Pyrrolidine-3-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including organ toxicity and metabolic disturbances. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

Pyrrolidine-3-carboxamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in amino acid metabolism, lipid metabolism, and energy production . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of Pyrrolidine-3-carboxamide hydrochloride within cells and tissues involve specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

Pyrrolidine-3-carboxamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with HDAC2 suggests a nuclear localization, where it can modulate gene expression by altering histone acetylation patterns.

Propiedades

IUPAC Name |

pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFRHSIYOIWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679088 | |

| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644972-57-6 | |

| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

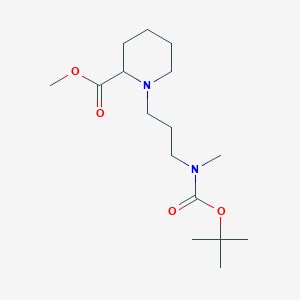

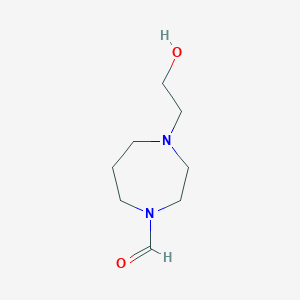

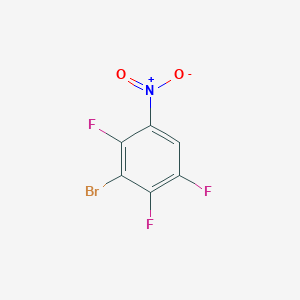

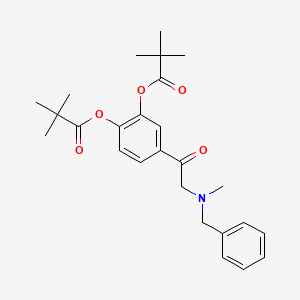

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole](/img/structure/B1441245.png)

![Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate](/img/structure/B1441252.png)

![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)

![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)

![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)